24-Oxocholesterol
Overview
Description
24-Oxocholesterol is a bile acid . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .
Synthesis Analysis
Endogenous synthesis of 24,25EC occurs in a shunt of the mevalonate pathway which also produces cholesterol . The syntheses of (24 S)-24,25-epoxycholesterol, (24 S)-hydroxycholesterol, and 24-ketocholesterol are described .
Molecular Structure Analysis
The molecular formula of 24-Oxocholesterol is C27H44O2 . It contains total 76 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) .
Chemical Reactions Analysis
24 (S),25-Epoxycholesterol (24,25EC) is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol .
Physical And Chemical Properties Analysis
The molecular weight of 24-Oxocholesterol is 400.6 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 5 .
Scientific Research Applications
Synthesis of Vitamin D Derivatives : 24-Oxocholesterol has been used in the synthesis of active forms of vitamin D, specifically 1α,24-dihydroxycholecalciferol, a compound with potential health benefits. This process involves multiple steps, including the use of silica gel column chromatography and the conversion of 24-Oxocholesterol into 1α,24ξ-dihydroxycholesterol (Morisaki, Koizumi, Ikekawa, Takeshita, & Ishimoto, 1973).
Role in Metabolic Regulation : Certain oxysterols, including 24-Oxocholesterol derivatives, play a key role in metabolic regulation. They act as high-affinity ligands for nuclear transcription factors like liver X receptor alpha and are involved in lipid metabolism regulation (Zhang, Li, Blanchard, Lear, Erickson, & Spencer, 2001).
Cholesterol Homeostasis : Studies have identified 24(S),25-epoxycholesterol, a derivative of 24-Oxocholesterol, as a significant molecule in controlling cholesterol homeostasis. It suppresses the activation of sterol regulatory element binding proteins and acts as a natural ligand for liver X receptors, influencing cholesterol efflux-related genes (Brown, 2009).
Inhibition of Cholesterol Synthesis : 24(S),25-epoxycholesterol, an oxysterol derived from 24-Oxocholesterol, has been shown to inhibit cholesterol synthesis at specific enzymatic steps. This regulation is crucial for maintaining cholesterol balance in the body (Zerenturk, Kristiana, Gill, & Brown, 2012).
Protection Against Cellular Accumulation of Cholesterol : Research suggests that the synthesis of 24(S),25-epoxycholesterol, parallel to cholesterol production, may serve as a defense mechanism against the accumulation of newly-synthesized cholesterol, highlighting its role in cholesterol homeostasis (Wong, Quinn, & Brown, 2007).
Identification in Marine Sponge : 24-Oxocholesterol has been identified in the marine sponge Ianthella basta, suggesting its presence in diverse biological systems (Nhiem, Cuc, Tuan, Hang, Nam, Minh, & Kiem, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLNLCWHYQYRGQ-LBEZNTKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
24-Oxocholesterol |
Citations
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